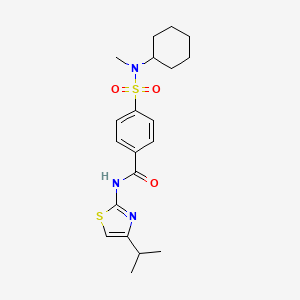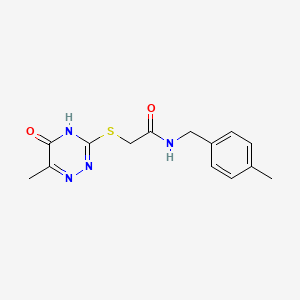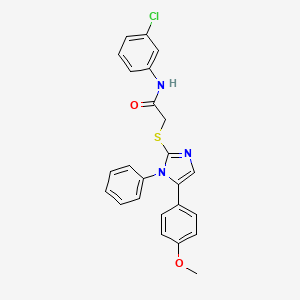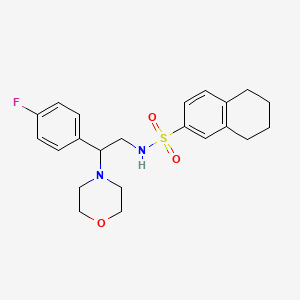
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide, also known as CYM50308, is a small molecule compound that has been studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been found to exhibit anti-inflammatory and immunomodulatory properties.
Scientific Research Applications
Carbonic Anhydrase Inhibition
A study on the microwave-assisted synthesis of novel acridine-acetazolamide conjugates investigated their inhibition effects on human carbonic anhydrase isoforms. These compounds exhibited inhibition in low micromolar and nanomolar ranges, delineating structure-activity relationships for carbonic anhydrase isoform inhibition (Ulus et al., 2016).
Development of Antitumor Agents
Research on benzothiazole derivatives as potent antitumor agents highlighted the synthesis of a biologically stable derivative without a nitro group, which exhibited excellent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Synthesis of Novel Heterocycles
A study explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides as a new class of cyclic dipeptidyl ureas, demonstrating the versatility of these compounds in generating diverse heterocyclic structures (Sañudo et al., 2006).
Exploration of Sulfonamide Derivatives
Another study focused on the synthesis and cytotoxic evaluation of substituted sulfonamide Schiff bases, revealing their potential as chemotherapeutic agents against breast cancer cell lines, emphasizing the significant biological activity of these compounds (Govindaraj et al., 2021).
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-14(2)18-13-27-20(21-18)22-19(24)15-9-11-17(12-10-15)28(25,26)23(3)16-7-5-4-6-8-16/h9-14,16H,4-8H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLEWFOKKBOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)



![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)
![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)


![(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2818488.png)
![2-[(Dimethylamino)methyl]benzoic Acid](/img/structure/B2818489.png)
![3,3-Dimethyl-4-[1-(1,7-naphthyridine-8-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2818491.png)
![7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2818493.png)